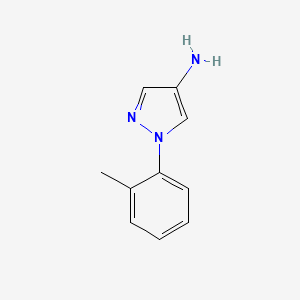

1-(2-methylphenyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90839-85-3 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(2-methylphenyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,11H2,1H3 |

InChI Key |

GGBFEPYSTVPMGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)N |

Origin of Product |

United States |

Reduction of the Nitro Group:the Subsequent Reduction of the 4 Nitro Group to a 4 Amino Group is a Standard Transformation. a Variety of Reducing Agents Can Be Employed for This Purpose. Catalytic Hydrogenation Using Palladium on Carbon Pd/c with a Hydrogen Source Like H₂ Gas or Ammonium Formate is a Clean and Efficient Method.mdpi.comother Reducing Systems Like Tin Ii Chloride Sncl₂ in Hydrochloric Acid or Iron Powder in Acetic Acid Are Also Effective.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Motif

The this compound scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These larger molecules often exhibit enhanced or novel pharmacological profiles.

The fusion of a pyrazole ring with a pyrimidine (B1678525) ring results in the pyrazolo[3,4-d]pyrimidine system, a class of compounds recognized as purine (B94841) analogs, which often possess significant biological activity, including vasodilatory, fungicidal, and antimicrobial properties. nih.govasianpubs.org A key derivative within this class is 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. chemimpex.com This compound is noted for its potential in pharmaceutical research, particularly in oncology and neurology, due to its ability to modulate specific biological pathways. chemimpex.com

A general and effective method for the synthesis of 1-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-amines involves the cyclocondensation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with various nitriles. asianpubs.org This reaction is typically carried out in the presence of a strong base, such as potassium t-butoxide, in a suitable solvent like boiling t-butanol. asianpubs.org

To synthesize the specific target, 1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the logical precursor would be 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile. The reaction of this precursor with an appropriate nitrile under basic conditions would lead to the formation of the desired fused pyrimidine ring. The reaction is believed to proceed through an intermediate that undergoes cyclization. asianpubs.org

A variety of substituted pyrazolo[3,4-d]pyrimidines can be synthesized using this methodology by varying the substituent on the starting pyrazole and the choice of nitrile. The following table illustrates the types of products that can be obtained through this synthetic route.

| Starting Pyrazole Precursor (1) | Nitrile Reactant (2) | Resulting Pyrazolo[3,4-d]pyrimidine Product (3) |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Bromobenzonitrile | 6-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Chlorobenzonitrile | 6-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Chlorobenzonitrile | 6-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 3-Methylbenzonitrile | 6-(3-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| This table is based on synthetic routes described in the literature. asianpubs.org |

A further level of complexity and potential for tailored biological activity is achieved by constructing tricyclic systems. The pyrazolo[4,3-e] rsc.orgmonash.eduaminer.orgtriazolo[1,5-c]pyrimidine nucleus is an attractive scaffold that has been extensively studied for its interaction with biological targets like adenosine (B11128) receptors. researchgate.net

The synthesis of this tricyclic system can be approached from a pre-formed pyrazolo[3,4-d]pyrimidine intermediate. A common strategy involves the reaction of a pyrazolopyrimidine derivative with hydrazine (B178648) hydrate, followed by condensation with an aldehyde to form the fused triazole ring. semanticscholar.org For instance, a pyrazolopyrimidine intermediate can be condensed with various aromatic aldehydes to yield the corresponding pyrazolo[4,3-e] rsc.orgmonash.eduaminer.orgtriazolo[1,5-c]pyrimidine derivatives. semanticscholar.org

Starting with a derivative of 1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, one could envision a synthetic pathway to the target tricyclic construct. This multi-step process would first involve the formation of a suitable pyrazolopyrimidine, which is then elaborated to build the third, triazole ring. The versatility of this approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. researchgate.net

| Pyrazolopyrimidine Intermediate | Reagent 1 | Reagent 2 | Fused Tricyclic Product |

| 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] rsc.orgnih.govoxazin-3-yl)acetonitrile | Hydrazine Hydrate | Aromatic Aldehydes | Pyrazolo[4,3-e] rsc.orgmonash.eduaminer.orgtriazolo[1,5-c]pyrimidine derivatives |

| This table outlines a general synthetic strategy for forming the tricyclic system. semanticscholar.org |

Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles have been successfully applied to the synthesis of pyrazole and fused pyrimidine derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgmonash.eduaminer.orgnih.govresearchgate.net This technique has been employed for the efficient, one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. rsc.orgmonash.edu The benefits of this approach include significantly shorter reaction times, pot- and step-economy, and often simpler product isolation without the need for chromatography. rsc.orgmonash.edu The application of microwave irradiation provides a practical and environmentally friendlier alternative to conventional heating methods for producing these valuable heterocyclic cores. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote reactions. This method can reduce reaction times, improve yields, and decrease energy consumption. nih.govresearchgate.net It has been successfully used in the synthesis of pyrazoline derivatives from chalcones in an environmentally friendly manner. nih.gov The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has also been shown to be greatly enhanced by ultrasound irradiation, leading to high yields in shorter time frames compared to conventional methods. asianpubs.org These green methodologies are highly applicable to the synthesis of analogs of this compound, offering more sustainable routes to these important compounds.

The following table summarizes a green synthetic approach for a related class of compounds.

| Starting Materials | Green Chemistry Technique | Catalyst/Reagents | Product Class | Advantages |

| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave Irradiation (160 °C) | N/A | 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Short reaction time, one-pot synthesis, chromatography-free isolation |

| α,β-unsaturated cyanoester, phenyl hydrazine | Ultrasound Irradiation (60 °C) | Cu(I) catalyst, sodium ethoxide | 1,5-Disubstituted pyrazoles | Enhanced reaction rate, improved yields |

| This table is based on green synthetic strategies reported in the literature. rsc.orgmonash.eduasianpubs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 2 Methylphenyl 1h Pyrazol 4 Amine

Mechanistic Investigations of Pyrazole (B372694) Ring Formation Pathways

The synthesis of the 1-(2-methylphenyl)-1H-pyrazol-4-amine core structure typically follows established methods for pyrazole ring formation, most notably variations of the Knorr pyrazole synthesis. nih.gov This process involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.

For the specific synthesis of this compound, the key precursors are 2-methylphenylhydrazine and a suitable three-carbon synthon containing a masked amino group at the central carbon. A common synthon is a derivative of 3-oxo-alkanenitrile, such as α-amino-β-keto-propionitrile, where the amino group is often protected.

The mechanism proceeds through several key steps:

Initial Condensation: The more nucleophilic nitrogen of 2-methylphenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl precursor to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second electrophilic carbon.

Dehydration/Elimination: The resulting heterocyclic intermediate eliminates one or more molecules of water (or another small molecule) to form the stable aromatic pyrazole ring.

The regioselectivity of the initial condensation, which determines the final substitution pattern, is influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction pH. researchgate.net

| Method | Reactants | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Knorr Synthesis | Hydrazine + 1,3-Dicarbonyl Compound | Condensation-cyclization-dehydration | nih.govresearchgate.net |

| From α,β-Unsaturated Systems | Hydrazine + α,β-Unsaturated Ketone/Nitrile | Michael addition followed by intramolecular cyclization and oxidation/elimination | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | [3+2] cycloaddition reaction | nih.gov |

| From Heterocyclic Rearrangement | Isoxazole (B147169) + Hydrazine | Ring-opening of isoxazole to a β-ketonitrile followed by recyclization | encyclopedia.pubchim.it |

Reactivity Profiles of the C4-Amino Functionality

The exocyclic amino group at the C4 position is a key center of reactivity, acting as a potent nucleophile.

The lone pair of electrons on the nitrogen atom of the C4-amino group readily participates in reactions with a variety of electrophiles. These reactions include acylation, alkylation, and arylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-4-aminopyrazole derivatives. The reactivity of the amino group is enhanced by the electron-donating nature of the pyrazole ring.

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(2-methylphenyl)-1H-pyrazol-4-yl)acetamide | Base (e.g., pyridine, triethylamine) |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-(1-(2-methylphenyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine) |

| Urea Formation | Isocyanate (R-N=C=O) | Substituted Urea Derivative | Aprotic solvent |

A characteristic reaction of the primary amino group is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of these Schiff bases is often reversible and can be driven to completion by removing water from the reaction mixture. A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of derivatives. nih.govmdpi.com

| Aldehyde Reactant | Resulting Schiff Base Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-(2-methylphenyl)-1H-pyrazol-4-amine |

| 4-Hydroxybenzaldehyde | (E)-4-(((1-(2-methylphenyl)-1H-pyrazol-4-yl)imino)methyl)phenol |

| Cinnamaldehyde | (E)-N-((E)-3-phenylallylidene)-1-(2-methylphenyl)-1H-pyrazol-4-amine |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole and Phenyl Moieties

Both the pyrazole and the phenyl rings can undergo aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyrazole ring is an electron-rich heterocycle. researchgate.net Electrophilic substitution on the pyrazole ring generally occurs at the C4 position. nih.govcdnsciencepub.comscribd.com However, in this compound, this position is already occupied. The C4-amino group is a powerful activating, ortho-, para-directing group. In the context of the pyrazole ring, this strongly directs incoming electrophiles to the C5 position. The N1-phenyl group also influences the ring's electron density. On the phenyl ring, the methyl group is an activating, ortho-, para-director, while the pyrazole ring acts as a deactivating group. Therefore, electrophilic attack on the phenyl ring is most likely at the positions ortho and para to the methyl group.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic attack on the pyrazole ring typically occurs at the electron-deficient C3 and C5 positions. researchgate.netnih.gov However, the presence of the electron-donating amino group at C4 and the 2-methylphenyl group at N1 increases the electron density of the pyrazole ring, making it less susceptible to nucleophilic attack compared to pyrazoles bearing electron-withdrawing groups. Such reactions would require harsh conditions or the presence of a good leaving group at the C3 or C5 position. encyclopedia.pub

Oxidative and Reductive Transformation Pathways of this compound

Oxidation: The pyrazole ring itself is generally resistant to oxidation. copbela.org The primary sites for oxidation are the exocyclic amino group and the methyl group on the phenyl ring. Oxidation of the C4-amino group can lead to various products depending on the oxidant and reaction conditions. A common pathway for aromatic amines is oxidative N-N coupling to form azo compounds. nih.govresearchgate.net Under harsh oxidative conditions (e.g., with KMnO₄), the methyl group on the phenyl ring could be oxidized to a carboxylic acid. copbela.org

Reduction: The pyrazole ring can be reduced to pyrazoline and subsequently to pyrazolidine, but this typically requires high-pressure catalytic hydrogenation with metal catalysts like palladium or platinum. copbela.org The aromatic phenyl ring is also resistant to reduction and requires similar harsh conditions. The amino group is not susceptible to reduction.

Comparative Reaction Kinetics of Positional Isomers and Substituted Analogs

While specific kinetic data for this compound is scarce, the principles of physical organic chemistry allow for a qualitative comparison of its reactivity with its isomers and analogs. Reaction kinetics are governed by both electronic and steric effects. researchgate.net

Positional Isomers: The position of the methyl group on the phenyl ring significantly impacts reactivity.

1-(2-methylphenyl) vs. 1-(4-methylphenyl) analog: The ortho-methyl group in the target compound introduces steric hindrance. This can slow down reactions involving the N1-pyrazole nitrogen or those requiring a specific orientation of the phenyl ring relative to the pyrazole ring. In contrast, the 4-methyl isomer has less steric congestion around the N-N bond, which could lead to faster reaction rates in processes like pyrazole ring formation or N-arylation.

Electronic Effects: The electronic (inductive and hyperconjugative) effect of the methyl group is similar in the ortho, meta, and para positions, but steric inhibition of resonance in the ortho-isomer can alter the electronic communication between the rings.

Substituted Analogs:

vs. 1-phenyl-1H-pyrazol-4-amine: The methyl group is electron-donating, which slightly increases the electron density of the entire molecule compared to the unsubstituted phenyl analog. This would enhance the rate of electrophilic aromatic substitution and increase the nucleophilicity of the C4-amino group.

vs. Electron-Withdrawing Group (EWG) Analogs (e.g., 1-(4-nitrophenyl)-1H-pyrazol-4-amine): An EWG like a nitro group would decrease the electron density of the pyrazole ring and the C4-amino group. This would slow down electrophilic substitution reactions and decrease the amine's nucleophilicity, while making the pyrazole ring more susceptible to nucleophilic attack.

| Compound | Key Feature | Effect on Electrophilic Aromatic Substitution (EAS) Rate | Effect on C4-Amine Nucleophilicity | Rationale |

|---|---|---|---|---|

| This compound | Ortho-methyl group | Moderate increase (electronic) vs. potential decrease (steric hindrance) | Increased | Electron-donating CH₃ group; steric hindrance may affect approach of electrophile. |

| 1-(4-methylphenyl)-1H-pyrazol-4-amine | Para-methyl group | Increased | Increased | Electron-donating CH₃ group with minimal steric effect on the pyrazole core. |

| 1-phenyl-1H-pyrazol-4-amine | Unsubstituted phenyl | Baseline | Baseline | Reference compound without additional electronic effects from a substituent. |

| 1-(4-nitrophenyl)-1H-pyrazol-4-amine | Para-nitro group | Decreased | Decreased | Strong electron-withdrawing NO₂ group deactivates the system towards electrophiles. |

Advanced Spectroscopic Characterization and High Resolution Structural Analysis of 1 2 Methylphenyl 1h Pyrazol 4 Amine

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the solution-state structure of 1-(2-methylphenyl)-1H-pyrazol-4-amine. A series of one- and two-dimensional experiments were employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.

Correlation Spectroscopy (COSY) is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com The COSY spectrum of this compound reveals distinct spin systems corresponding to the ortho-substituted methylphenyl ring and the pyrazole (B372694) ring.

Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to an entire spin system. oxinst.commdpi.com For the title compound, a TOCSY experiment would confirm the assignments within the methylphenyl ring, showing correlations from the methyl protons to all aromatic protons on that ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through bonds. mdpi.comrsc.orgutoronto.ca Key NOE correlations are observed between the methyl protons of the 2-methylphenyl group and the H-5 proton of the pyrazole ring, confirming the ortho substitution and providing insight into the preferred rotational conformation of the phenyl ring relative to the pyrazole ring.

Table 1: Key ¹H-¹H NMR Correlations for this compound

| Proton (δ, ppm) | COSY Correlations (Coupled Protons) | NOESY Correlations (Spatial Proximity) |

|---|---|---|

| H-3 (Pyrazole) | H-5 | H-5, NH₂ |

| H-5 (Pyrazole) | H-3 | H-3, H-6' (Phenyl) |

| CH₃ (Methylphenyl) | H-3' | H-6' (Phenyl), H-5 (Pyrazole) |

| H-3' (Phenyl) | H-4', CH₃ | H-4' |

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

The ¹H-¹³C Heteronuclear 2-Bond Correlation (H2BC) experiment specifically identifies two-bond correlations, which can help to resolve ambiguities in HMBC data.

Table 2: Key ¹H-¹³C HMBC Correlations for this compound

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Significance |

|---|---|---|

| H-3 (Pyrazole) | C-4, C-5 | Confirms pyrazole ring structure |

| H-5 (Pyrazole) | C-1', C-3, C-4 | Links pyrazole to phenyl ring via N1 |

| NH₂ | C-3, C-4, C-5 | Confirms position of amine group at C-4 |

| CH₃ (Methylphenyl) | C-1', C-2', C-3' | Confirms ortho-methyl substitution |

Long-range ¹H-¹⁵N heteronuclear correlation experiments, such as LR-HSQMBC, are powerful tools for probing the chemical environment of nitrogen atoms, even at natural abundance. rsc.orgresearchgate.netnih.govresearchgate.net In this molecule, correlations would be expected from the pyrazole protons (H-3 and H-5) to both N-1 and N-2, as well as from the amine protons to the N-4 nitrogen. These correlations definitively confirm the nitrogen positions within the heterocyclic core and the location of the exocyclic amine.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, which is used to determine its elemental composition. mdpi.comrsc.org For this compound (C₁₀H₁₁N₃), the calculated exact mass is compared to the experimentally determined value to confirm the molecular formula. The analysis also reveals characteristic fragmentation patterns that further support the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Calculated Exact Mass [M+H]⁺ | 174.1026 |

| Measured Exact Mass [M+H]⁺ | 174.1028 |

| Key Fragmentation Ions (m/z) | 158, 131, 91 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable information about the functional groups present in a molecule. researchgate.net The spectra of this compound display characteristic absorption bands that confirm the presence of the amine (N-H stretching), aromatic rings (C-H and C=C stretching), and the pyrazole moiety (C=N stretching). chemicalbook.comnist.govspectrabase.commdpi.com

Table 4: Key Vibrational Spectroscopy Bands

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3450 - 3300 (broad) | 3445 - 3305 |

| Aromatic C-H Stretch | 3100 - 3000 | 3095 - 3010 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2975 - 2855 |

| C=N Stretch (Pyrazole) | ~1620 | ~1618 |

| Aromatic C=C Stretch | 1600 - 1450 | 1605 - 1455 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Conformation and Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govnih.govspast.org An analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. A key structural feature revealed by this technique is the dihedral angle between the plane of the pyrazole ring and the plane of the 2-methylphenyl ring. nih.gov This angle is influenced by steric hindrance from the ortho-methyl group. The crystal packing is typically stabilized by intermolecular hydrogen bonds involving the amine group and the pyrazole nitrogen atoms. mdpi.comnih.gov

Table 5: Illustrative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 11.45 |

| β (°) | 98.5 |

| Dihedral Angle (Pyrazole-Phenyl) | 55.2° |

Computational Chemistry and Molecular Modeling Studies of 1 2 Methylphenyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-methylphenyl)-1H-pyrazol-4-amine, DFT calculations provide a foundational understanding of its intrinsic molecular properties.

Table 1: Representative Optimized Geometrical Parameters for this compound The following are typical values derived from DFT calculations for this class of compounds.

| Parameter | Bond/Angle | Representative Value |

| Dihedral Angle | C(pyrazole)-N1-C(phenyl)-C(phenyl) | 45° - 60° |

| Bond Length | C(phenyl)-N1(pyrazole) | ~1.43 Å |

| Bond Length | C4(pyrazole)-NH₂ | ~1.38 Å |

| Bond Angle | C(phenyl)-N1-N2 | ~118° |

The electronic character of a molecule is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap implies that the molecule is more easily polarized and thus more reactive. For this compound, the HOMO is typically localized on the electron-donating aminopyrazole moiety, while the LUMO is distributed across the phenyl ring system.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. In the MEP of this compound, negative potential (red/yellow) is concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, identifying them as nucleophilic sites and potential hydrogen bond acceptors. Regions of positive potential (blue) are found around the hydrogen atoms of the amino group, indicating their role as potential hydrogen bond donors.

Table 2: Calculated Electronic Properties for Phenyl-Pyrazolamine Scaffolds Values are representative for this class of molecules and may vary based on the specific functional and basis set used.

| Property | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital | -5.4 to -5.9 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.8 to -1.3 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 4.5 to 5.0 eV |

DFT calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound. Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and correlated with experimental spectra to ensure unambiguous peak assignments.

Furthermore, the calculation of vibrational frequencies allows for the generation of a theoretical infrared (IR) spectrum. By comparing this theoretical spectrum with an experimental one, specific vibrational modes, such as the N-H stretches of the amino group or the C-H stretches of the aromatic rings, can be definitively assigned. This comparison helps validate the computed geometry of the molecule.

Table 3: Representative Theoretical Vibrational Frequencies Comparison of calculated frequencies for key functional groups of this compound with typical experimental ranges.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3350 cm⁻¹ |

| Aromatic (C-H) | Stretch | 3100 - 3000 cm⁻¹ |

| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2980 - 2870 cm⁻¹ |

| Ring (C=N/C=C) | Stretch | 1610 - 1500 cm⁻¹ |

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a large biological macromolecule, typically a protein or enzyme (receptor). This technique is fundamental in drug discovery for predicting biological activity.

Docking algorithms explore numerous possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a score or binding affinity for each pose. The resulting score, often expressed in kcal/mol, estimates the strength of the ligand-receptor interaction, with a more negative value indicating a more stable complex. The simulation reveals the most probable binding mode, showing how the ligand's twisted conformation allows it to fit optimally within the three-dimensional space of the binding site.

Beyond predicting the binding pose, docking analysis provides a detailed map of the intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the simulation can identify specific amino acid residues in the protein's active site that interact with different parts of the ligand. The amino group and pyrazole nitrogens are prime candidates for forming hydrogen bonds, while the phenyl and pyrazole rings can participate in π-π stacking or hydrophobic interactions.

Table 4: Illustrative Example of Predicted Interactions from a Molecular Docking Simulation This table represents a hypothetical docking study of this compound into an enzyme active site to illustrate the type of data obtained.

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Pyrazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Phenyl Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group | Hydrophobic Interaction | Alanine, Leucine |

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to elucidate the electronic structure and reactivity of pyrazole derivatives. eurasianjournals.comnih.gov These methods allow for the calculation of various molecular properties and reactivity descriptors that govern the chemical behavior of this compound.

The primary goal of this characterization is to understand the distribution of electrons within the molecule and to identify the most probable sites for electrophilic and nucleophilic attacks. This is achieved by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

While specific DFT studies exclusively on this compound are not extensively available in public literature, data from closely related pyrazole derivatives illustrate the typical values obtained from such analyses. For instance, DFT studies on other substituted pyrazoles provide a reference for the expected electronic properties. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution on the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be electron-rich regions, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amino group would exhibit a positive potential, indicating sites for nucleophilic interaction. nih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Substituted Pyrazole Derivative Note: The following data is for the analogous compound 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), as reported in a DFT study, and serves as a representative example. nih.gov

| Parameter | Symbol | Value (Gas Phase) | Value (Aqueous Solution) |

| HOMO Energy | E_HOMO | -6.32 eV | -6.41 eV |

| LUMO Energy | E_LUMO | -1.54 eV | -1.77 eV |

| Energy Gap | E_gap | 4.78 eV | 4.64 eV |

| Ionization Potential | I | 6.32 eV | 6.41 eV |

| Electron Affinity | A | 1.54 eV | 1.77 eV |

| Electronegativity | χ | 3.93 eV | 4.09 eV |

| Chemical Hardness | η | 2.39 eV | 2.32 eV |

| Chemical Softness | S | 0.418 eV⁻¹ | 0.431 eV⁻¹ |

This interactive table provides representative data to illustrate the quantum chemical parameters discussed. The values are derived from a published study on a related pyrazole derivative. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations provide invaluable insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

A typical MD simulation involves the following steps:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent to arrange naturally around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the MD trajectory provides information on:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from the initial structure, one can assess its structural stability over time. A stable RMSD indicates that the molecule maintains a consistent average conformation.

Interaction Dynamics: If the simulation includes other molecules (e.g., a protein), the interactions, such as hydrogen bonds, can be tracked over time. For this compound, the amino group and pyrazole nitrogens are potential hydrogen bond donors and acceptors, and MD can quantify the stability and lifetime of these bonds.

Conformational Substates: Analysis of the dihedral angle between the phenyl and pyrazole rings throughout the simulation reveals the most populated conformational states and the dynamics of transition between them.

Table 2: Illustrative Analysis from a Molecular Dynamics Simulation Note: This table presents a conceptual framework for the type of data obtained from an MD simulation of a phenylpyrazole derivative. Specific values would require a dedicated simulation of the title compound.

| Parameter | Description | Expected Finding for this compound |

| RMSD | Root-Mean-Square Deviation of non-hydrogen atoms from the starting structure. | Fluctuations around a stable average value (e.g., 1.5 - 2.5 Å), indicating overall structural integrity. |

| Dihedral Angle (Phenyl-Pyrazole) | Torsional angle defining the orientation of the two rings relative to each other. | A preferred range of angles (e.g., 30°-60°) due to steric hindrance from the ortho-methyl group, avoiding a fully planar conformation. |

| Hydrogen Bonds | Number of hydrogen bonds formed between the amino group and solvent molecules. | A stable number of hydrogen bonds (e.g., 2-3 on average with water), confirming its interaction with a polar environment. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A stable Rg value over time, suggesting no major unfolding or collapsing events. |

This interactive table outlines the key parameters and expected findings from a molecular dynamics simulation, providing a clear picture of the molecule's dynamic behavior.

Preclinical Biological Activity Investigations and Structure Activity Relationship Sar of 1 2 Methylphenyl 1h Pyrazol 4 Amine Analogs

In Vitro Enzyme Inhibition Studies

Kinase Enzyme Inhibition and Mechanism of Action

The pyrazole (B372694) scaffold is a well-established framework for the design of kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders. nih.govmdpi.com The pyrazole ring can act as a hinge-binding motif, interacting with key amino acid residues in the ATP-binding site of kinases. acs.org

Structure-activity relationship (SAR) studies on various pyrazole-based kinase inhibitors have revealed several key features for potent inhibition. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to potent CDK2 inhibitors. mdpi.com The substitution pattern on the pyrazole rings was found to be critical for activity, with N-alkylation or topological changes of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position leading to a significant decrease in CDK2 inhibition. mdpi.com

In another study on 3-amino-1H-pyrazole-based inhibitors, modifications on the pyrazole ring were shown to have significant effects on the selectivity of the compounds. acs.org The introduction of an amide moiety instead of an ester linkage resulted in inactive compounds, highlighting the sensitivity of the kinase inhibitory activity to the nature of the substituents on the pyrazole core. acs.org

While specific data for 1-(2-methylphenyl)-1H-pyrazol-4-amine analogs as kinase inhibitors is not extensively available in the reviewed literature, the general principles of pyrazole-based kinase inhibition suggest that modifications of the 2-methylphenyl group and the 4-amino group could significantly modulate their potency and selectivity against various kinases.

Table 1: Kinase Inhibition by Pyrazole Analogs

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 6 | Aurora A | 0.16 | nih.gov |

| Compound 22 | V600E-B-RAF | 0.33 | nih.gov |

| Afuresertib | Akt1 | 0.00008 (Ki) | nih.gov |

| Compound 15 | CDK2 | 0.005 (Ki) | mdpi.com |

| Compound P-6 | Aurora-A | 0.11 | nih.gov |

Cyclooxygenase (COX) Inhibition and Selectivity Profiling

The pyrazole moiety is a key structural feature of celecoxib, a selective COX-2 inhibitor, which has driven research into other pyrazole derivatives as anti-inflammatory agents. mdpi.com The selective inhibition of COX-2 over COX-1 is a critical goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

SAR studies have shown that the substitution pattern on the pyrazole ring is crucial for COX-2 selectivity. In a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, all the synthesized compounds showed greater potential in inhibiting COX-2 than COX-1. nih.gov Specifically, a 5-aminopyrazole derivative within this series was identified as a potent and selective COX-2 inhibitor. nih.gov

Another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives revealed that compounds with a trimethoxy substitution pattern were the most potent anti-inflammatory agents, with less ulcerogenic effects compared to celecoxib. nih.gov These findings underscore the importance of the aryl substituents on the pyrazole core for both potency and safety.

Although specific COX inhibition data for this compound analogs is limited in the available literature, the established SAR for other pyrazole series suggests that the nature and position of substituents on the phenyl ring at the N1 position would significantly influence COX-2 selectivity and potency.

Table 2: COX Inhibition by Pyrazole Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Bipyrazole 10 | >100 | 12.8 | >7.81 | nih.gov |

| Pyranopyrazole 27 | >100 | 13.9 | >7.19 | nih.gov |

| 5-aminopyrazole derivative 14c | - | - | - | nih.gov |

| Trimethoxy derivative 10a | - | - | - | nih.gov |

| Trimethoxy derivative 10b | - | - | - | nih.gov |

Studies on Other Relevant Enzyme Targets (e.g., Monoamine Oxidases, Hydrolases)

The versatility of the pyrazole scaffold extends to the inhibition of other enzyme classes, including monoamine oxidases (MAOs) and hydrolases. nih.govnih.gov MAO inhibitors are used in the treatment of neurological disorders, and pyrazoline derivatives, which are structurally related to pyrazoles, have shown promising activity. nih.govnih.gov

A study on halogenated pyrazolines demonstrated that substitutions on the phenyl ring at the C5 position led to potent and selective MAO-B inhibition. nih.gov A fluorine-substituted analog, in particular, showed the highest potency against MAO-B with an IC50 value of 0.063 µM and was found to be a reversible and competitive inhibitor. nih.gov

Furthermore, N-acyl pyrazoles have been investigated as inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGLL). nih.gov The inhibitory activity of these compounds could be tuned by altering the acyl group and by substituting the pyrazole ring at the C4 position with electron-withdrawing or electron-donating groups. nih.gov Specifically, pyrazole ureas with a cyano group at the C4 position were found to be potent FAAH inhibitors. nih.gov

In another study, pyrazole-based thioether analogs were identified as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, suggesting their potential as antibiotics. nih.gov

Receptor Binding and Modulation Assays

Agonist and Antagonist Activity Assessment

The functional activity of pyrazole derivatives at G-protein coupled receptors (GPCRs) can be finely tuned by subtle structural modifications, leading to either agonist or antagonist behavior. acs.orgnih.govresearchgate.net The switch between agonism and antagonism is a critical aspect of drug design, and pyrazole-based compounds have served as valuable scaffolds for exploring these transitions. acs.org

For instance, in a series of melatonin (B1676174) receptor ligands, the substitution of a phenyl group with a benzyl (B1604629) group resulted in a switch from agonist to antagonist activity at the MT2 receptor. acs.org This highlights the significant impact of the flexibility and orientation of substituents on the functional outcome. Similarly, the introduction of a hydrogen-bond accepting group at a specific position on an aryl ring of a pyrazole derivative converted a family of inverse agonists into agonists. acs.org

While direct evidence for the agonist or antagonist activity of this compound analogs is not detailed in the reviewed literature, the established principles suggest that modifications to the 2-methylphenyl group and the 4-amino group could be a viable strategy to develop selective agonists or antagonists for various GPCRs.

Selectivity against Different Receptor Subtypes (e.g., Neurotensin (B549771) Receptors)

The neurotensin (NT) system, which includes the NTS1 and NTS2 receptors, is a promising target for the development of novel analgesics. nih.gov Pyrazole-based compounds have been investigated as modulators of these receptors. nih.govnih.gov

A systematic SAR study of pyrazole carboxamide analogs at the NTS2 receptor revealed that the nature of the substituent on the N1-phenyl ring significantly impacts both affinity and selectivity. nih.gov For example, starting from a non-selective compound, the introduction of a 4-fluorophenyl group on the pyrazole N1 position led to a compound with enhanced NTS2 potency and selectivity over NTS1. nih.gov

Table 3: Neurotensin Receptor Activity of Pyrazole Analogs

| Compound | NTS1 Activity | NTS2 Activity | Reference |

| SR48692 (5a) | Antagonist | Agonist (prefers NTS1) | nih.gov |

| SR142948a (5b) | Antagonist | Agonist (non-selective) | nih.gov |

| 14b | Potent Antagonist (Ke = 23 nM) | Agonist (EC50 = 217 nM) | nih.gov |

| 15b | Weaker Antagonist (Ke = 1275 nM) | Agonist | nih.gov |

| 16b | Weak Antagonist (Ke > 10 µM) | Agonist | nih.gov |

| 7b | No activity | Selective partial agonist | nih.gov |

In Vitro Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial potential of pyrazole derivatives has been extensively investigated, with various analogs demonstrating significant activity against a spectrum of bacterial and fungal pathogens. While specific data on this compound is not extensively documented in publicly available research, studies on analogous pyrazole structures provide valuable insights into their antimicrobial prowess.

A study on a series of pyrazole derivatives incorporating thiazol-4-one/thiophene moieties revealed potent antimicrobial activity. mdpi.com These compounds were tested against several Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, some derivatives displayed excellent activity, with inhibition zones ranging from 25 to 33 mm against bacteria and 28 to 32 mm against fungi. scispace.com One of the most active compounds, a pyrazole containing a thiophene-3-carboxylate moiety (compound 7b), exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against the tested pathogens. mdpi.comacs.org

Furthermore, certain 1H-pyrazole-3-carboxylic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com In another study, 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles were effective against methicillin-susceptible and methicillin-resistant Staphylococcus aureus with MIC values of 25.1 µM. mdpi.com The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). mdpi.comacs.org

The following table summarizes the antimicrobial activity of representative pyrazole analogs.

| Compound Type | Test Organism(s) | Activity Metric | Result | Reference(s) |

| Pyrazole-thiophene hybrid (7b) | Various bacteria & fungi | MIC | 0.22-0.25 µg/mL | mdpi.comacs.org |

| Pyrazole-thiazol-4-one derivatives | Various bacteria & fungi | Inhibition Zone | 25-33 mm (bacteria), 28-32 mm (fungi) | scispace.com |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | S. aureus (MSSA, MRSA) | MIC | 25.1 µM | mdpi.com |

| 1-methyl-1H-pyrazol-5-amine derivative (7f) | Valsa mali | EC50 | 0.64 mg/L | nih.gov |

| 1-methyl-1H-pyrazol-5-amine derivative (7b) | Pseudomonas syringae pv. actinidiae | MIC90 | 1.56 mg/L | nih.gov |

In Vitro Cytotoxicity and Antiproliferative Activity in Established Cancer Cell Lines

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A novel pyrazole-based derivative, identified as P3C, exhibited potent cytotoxicity against 27 human cancer cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range. nih.gov In another study, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were synthesized and evaluated for their cytotoxicity, with several compounds showing IC50 values of less than 10 μM against human cancer cell lines. nih.gov Compound 6c from this series was particularly potent against melanoma cancer cells (SK-MEL-28) with an IC50 value of 3.46 μM. nih.gov

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, characterized by the formation of apoptotic bodies, nuclear condensation, and fragmentation. nih.gov Flow cytometric analysis has revealed that these compounds can cause cell cycle arrest, typically in the G2/M phase. nih.gov Furthermore, some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov

The table below presents the cytotoxic activity of selected pyrazole analogs against various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |

| Indolo–pyrazole grafted with thiazolidinone (6c) | SK-MEL-28 (Melanoma) | IC50 | 3.46 µM | nih.gov |

| Pyrazole-based derivative (P3C) | 27 human cancer cell lines | CC50 | Low µM to nM range | nih.gov |

| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones | Various human cancer cell lines | IC50 | <10 µM | nih.gov |

Preclinical Assessment of Anti-inflammatory Properties Using In Vitro Models

The anti-inflammatory potential of pyrazole derivatives is well-established, with many compounds acting as inhibitors of key inflammatory mediators. While direct studies on this compound are limited, research on related pyrazole structures provides a strong basis for their anti-inflammatory activity.

A study on novel pyrazole analogs demonstrated significant anti-inflammatory activity. For instance, compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4) showed better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.govresearchgate.net The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation. researchgate.netsciencescholar.us

The inhibitory activity of pyrazole derivatives against lipoxygenase (LOX), another enzyme involved in the inflammatory cascade, has also been reported. mdpi.com For example, pyrazoline derivative 2g was identified as a potent lipoxygenase inhibitor with an IC50 of 80 µM. mdpi.com

The following table summarizes the in vitro anti-inflammatory activity of representative pyrazole analogs.

| Compound Type | In Vitro Model | Target | Activity | Reference(s) |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | N/A | Inflammation | Better than diclofenac sodium | nih.govresearchgate.net |

| Pyrazoline derivative (2g) | Lipoxygenase inhibition assay | Lipoxygenase (LOX) | IC50 = 80 µM | mdpi.com |

| Various pyrazole derivatives | Cyclooxygenase inhibition assay | COX-1/COX-2 | Selective COX-2 inhibition | researchgate.netsciencescholar.us |

Investigations into Antioxidant Capacity and Mechanisms

Studies on 4-aminopyrazol-5-ol hydrochlorides, which are analogs of the well-known antioxidant edaravone, have demonstrated pronounced antioxidant activity in various in vitro assays, including the ABTS, FRAP, and ORAC tests. mdpi.comresearchgate.net The 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride derivative was identified as being particularly active. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

In other research, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and showed potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Similarly, pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines have been evaluated for their free radical scavenging activity using the DPPH assay, with several compounds demonstrating good activity. researchgate.net

The table below presents the antioxidant activity of selected pyrazole analogs.

Comprehensive Structure-Activity Relationship (SAR) Derivation for Optimized Biological Responses

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are therefore crucial for the design and optimization of potent and selective analogs.

For antimicrobial activity, the presence of specific moieties can significantly enhance efficacy. For instance, the incorporation of a thiophene-3-carboxylate group into the pyrazole scaffold has been shown to lead to high potency against a range of microbial pathogens. mdpi.comacs.org

In the context of anticancer activity, SAR studies of indolo–pyrazole derivatives have revealed that the nature of the substituent on the indole (B1671886) ring and the thiazolidinone moiety plays a critical role in determining cytotoxicity. nih.gov

Regarding anti-inflammatory activity, the substitution pattern on the pyrazole ring is key to both potency and selectivity for COX enzymes. For example, specific substitutions can lead to selective inhibition of COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netsciencescholar.us

For antioxidant activity, the presence of a free amino group at the 4-position of the pyrazole ring, as seen in 4-aminopyrazole derivatives, appears to be a key determinant of their radical scavenging ability. mdpi.comresearchgate.net The nature of the substituent at the 1-position of the pyrazole ring also influences antioxidant potential, with some studies suggesting that an N-phenyl group can modulate activity. researchgate.net

In general, SAR studies on pyrazole derivatives highlight the following key points:

Substitution at the 1-position: The nature of the substituent at this position, such as a phenyl, methyl, or other aryl/alkyl group, significantly influences the biological activity profile. For instance, in some series, a 2-methylphenyl group could confer specific steric and electronic properties that modulate target binding.

Substitution at the 4-position: The presence of an amino group at this position is a recurring feature in biologically active pyrazoles, particularly those with antioxidant and potential anti-inflammatory properties.

Fusion with other heterocyclic rings: The hybridization of the pyrazole core with other heterocyclic systems, such as thiophene, thiazolidinone, or indole, can lead to compounds with enhanced and sometimes novel biological activities.

These SAR insights are invaluable for the rational design of new this compound analogs with improved efficacy and selectivity for various therapeutic targets.

Applications of 1 2 Methylphenyl 1h Pyrazol 4 Amine in Advanced Materials Science and Biochemical Research

Utilization as a Versatile Building Block in Polymer Chemistry and Functional Material Synthesis

The bifunctional nature of 1-(2-methylphenyl)-1H-pyrazol-4-amine, characterized by its reactive amine group and the nitrogen atoms within the pyrazole (B372694) ring, positions it as a valuable monomer for the synthesis of novel polymers. The primary amine allows for its incorporation into polymer chains through common polymerization reactions such as polycondensation and polyaddition. This can lead to the formation of high-performance polymers like polyamides, polyimines, and polyureas with unique thermal and mechanical properties.

The pyrazole moiety itself can be further functionalized, offering a route to materials with specific functionalities. For instance, the pyrazole ring can participate in the formation of materials with interesting photophysical properties, such as fluorescence, which is a key feature for the development of sensors and imaging agents. nih.gov While specific research on polymers derived exclusively from this compound is not extensively documented, the broader class of pyrazole-containing polymers is recognized for its potential in creating functional materials. nih.gov The incorporation of the 2-methylphenyl group can also influence the solubility and processing characteristics of the resulting polymers.

Table 1: Potential Polymer Classes from this compound

| Polymer Class | Linkage Type | Potential Properties |

| Polyamides | Amide | High thermal stability, mechanical strength |

| Polyimines | Imine | Coordination ability, catalytic activity |

| Polyureas | Urea | Good elasticity, abrasion resistance |

Role in the Development of Metal-Organic Frameworks (MOFs) and Coordination Complexes as Ligands

The nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). nih.gov Pyrazole-based ligands are known to form stable complexes with a wide variety of metal ions. nih.gov The resulting coordination complexes can exhibit interesting magnetic, optical, and catalytic properties.

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The tailored design of these frameworks allows for applications in gas storage and separation, catalysis, and sensing. nih.govf1000research.comnih.gov Pyrazolate-based MOFs, in particular, have been explored for their robustness and potential in various applications. nih.gov The amine functionality on the this compound ligand can serve as a site for post-synthetic modification, allowing for the introduction of additional functional groups within the pores of the MOF to fine-tune its properties for specific applications. nih.gov While specific MOFs constructed from this compound are not widely reported, the principles of MOF chemistry strongly suggest its potential as a valuable ligand. nih.govnih.gov

Table 2: Examples of Metal Ions and Potential Coordination Geometries

| Metal Ion | Potential Coordination Number | Common Geometries |

| Copper(II) | 4, 6 | Square planar, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Iron(III) | 6 | Octahedral |

| Cadmium(II) | 4, 6 | Tetrahedral, Octahedral |

Application as a Biochemical Probe for Pathway Elucidation and Target Identification

In the realm of biochemical research, small molecules with specific properties are invaluable tools for probing biological systems. Pyrazole derivatives have been investigated as fluorescent probes for the detection of ions and for bioimaging applications. nih.govnih.gov The inherent fluorescence of some pyrazole-containing compounds can be modulated by their environment, making them sensitive reporters of biological events. growingscience.com While the specific use of this compound as a biochemical probe is an area for further research, its structural motifs are present in compounds designed for such purposes.

Furthermore, the pyrazole scaffold is a common feature in molecules designed to interact with specific biological targets, such as enzymes. nih.govnih.gov For example, pyrazole-containing compounds have been developed as inhibitors of kinases, which are crucial regulators of cellular signaling pathways. nih.gov The identification of small molecules that can selectively inhibit specific enzymes is a key step in understanding their role in disease and in the development of new therapeutic agents. Computational methods, such as molecular docking, can be employed to predict the potential biological targets of compounds like this compound. nih.govchemmethod.com

Development of Novel Chemical Scaffolds for Diverse Research Disciplines

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comresearchgate.netnih.govresearchgate.net The versatility of the pyrazole core allows for the synthesis of large libraries of derivatives with diverse biological activities. nih.govmdpi.com this compound serves as an excellent starting material for the creation of such libraries.

The amine group can be readily modified through a variety of chemical reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. These modifications can dramatically alter the compound's physical, chemical, and biological properties. The development of novel chemical scaffolds based on this compound can lead to the discovery of new molecules with applications in areas ranging from drug discovery to materials science. nih.govmdpi.comnih.gov The exploration of the chemical space around this scaffold holds significant promise for identifying compounds with novel and useful properties. nih.gov

Table 3: Common Chemical Transformations of the Amine Group

| Reaction | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary or Tertiary Amine |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Benzaldehyde | Imine |

Future Research Directions and Emerging Avenues for 1 2 Methylphenyl 1h Pyrazol 4 Amine Research

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis Methods

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be harsh, involving hazardous reagents and solvents. benthamdirect.com The future of synthesizing 1-(2-methylphenyl)-1H-pyrazol-4-amine will likely pivot towards greener and more sustainable practices, a trend that is gaining considerable traction in chemical research. nih.govresearchgate.netcitedrive.com

Future research should focus on the development of novel synthetic routes that are not only efficient but also environmentally benign. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. benthamdirect.comnih.gov Another promising area is the use of ultrasonic irradiation, which offers an energy-efficient alternative to conventional heating. researchgate.net Solvent-free reactions or the use of green solvents like water are also key aspects of sustainable synthesis that could be applied to this compound. benthamdirect.comresearchgate.net

The development of one-pot, multicomponent reactions represents another significant frontier. researchgate.net These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce waste. Research into designing a one-pot synthesis for this compound could streamline its production and make it more accessible for further studies.

Table 1: Comparison of Conventional vs. Sustainable Synthesis Methods for Pyrazole Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Energy Source | Often requires high temperatures and prolonged heating | Utilizes microwaves, ultrasonic irradiation, or visible light researchgate.netresearchgate.netacs.org |

| Solvents | Frequently employs hazardous organic solvents | Prefers water, biodegradable solvents, or solvent-free conditions benthamdirect.comresearchgate.net |

| Catalysts | May use stoichiometric amounts of toxic reagents | Employs recyclable or biodegradable catalysts nih.govresearchgate.net |

| Efficiency | Can involve multiple steps with purification at each stage | Aims for one-pot, multicomponent reactions to improve atom economy researchgate.net |

| Environmental Impact | Generates more chemical waste | Reduces waste and environmental footprint citedrive.com |

Advanced Mechanistic Studies of Chemical Transformations and Biological Interactions

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its future development. While general mechanisms for pyrazole synthesis are known, detailed mechanistic insights into specific reactions, especially those employing novel catalysts or energy sources, are often lacking. nih.govcitedrive.com Future work should employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to elucidate the transition states and reaction intermediates involved in its formation.

Furthermore, understanding how this compound interacts with biological targets at a molecular level is paramount for its potential therapeutic applications. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.govnih.gov Mechanistic studies could involve identifying specific protein targets and characterizing the binding interactions through techniques like X-ray crystallography and molecular docking. nih.govnih.gov For instance, research could investigate if this compound acts as a kinase inhibitor, a common mechanism of action for many pyrazole-based drugs. nih.gov

Integration of Machine Learning and AI in Structure-Activity Relationship Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. researchgate.netresearchgate.net These computational tools can be powerfully applied to predict the structure-activity relationships (SAR) of novel compounds, thereby accelerating the design and optimization process. researchgate.netnih.gov

For this compound, future research could involve the development of quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov By creating a dataset of structurally similar pyrazole derivatives with known biological activities, ML algorithms can identify key molecular features that are crucial for a desired effect. researchgate.net This would enable the in-silico design of new derivatives of this compound with potentially enhanced potency and selectivity.

Deep learning, a subset of ML, has shown particular promise in QSAR studies, capable of handling large and complex chemical datasets. youtube.com Applying deep learning models to predict the properties of this compound and its analogues could guide synthetic efforts towards the most promising candidates, saving significant time and resources.

Table 2: Machine Learning Approaches in Chemical Research

| Machine Learning Method | Application in Pyrazole Research | Potential for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. researchgate.netnih.gov | To forecast the potential therapeutic efficacy and guide the synthesis of more active derivatives. |

| Bayesian Classification | Identifying crucial structural fingerprints for specific biological targets. researchgate.net | To determine which parts of the molecule are most important for its biological function. |

| Recursive Partitioning (e.g., Random Forest) | Building predictive models for complex biological data, such as inhibitor activity. researchgate.net | To create robust models that can screen virtual libraries of related compounds for potential hits. |

| Deep Neural Networks | Learning complex patterns from chemical structures to predict properties. nih.govyoutube.com | To develop highly accurate predictive models for a range of properties, from bioactivity to material characteristics. |

Discovery of Novel Applications in Niche Scientific Fields

While the primary focus of pyrazole research has been in medicine, there is significant potential for this compound in other scientific domains. Future investigations should not be limited to its biological activity but should also explore its potential in materials science and agrochemicals.

In materials science, pyrazole-containing compounds have been investigated for their applications in creating hole-transporting materials for photovoltaic devices and as ligands in coordination chemistry. mdpi.commdpi.com The specific structure of this compound, with its aromatic and amine functionalities, could make it a valuable building block for novel organic electronic materials or metal-organic frameworks (MOFs).

In the field of agrochemicals, pyrazole derivatives have been successfully developed as herbicides and insecticides. mdpi.com Research could be directed towards evaluating the potential of this compound and its derivatives as new crop protection agents. nih.gov This would involve screening for activity against various pests and weeds, as well as studying their environmental fate and toxicology.

By venturing into these less explored territories, the full scientific and commercial potential of this compound can be unlocked, paving the way for new and unexpected discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-methylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or via nucleophilic substitution of intermediates. For example, cyclization with phosphorus oxychloride at 120°C has been effective for analogous pyrazole derivatives . Optimization includes adjusting solvent polarity (e.g., dichloroethane for acylation steps ), controlling stoichiometry of reactants like hydrazine derivatives, and employing catalysts such as DMAP (4-N,N-dimethylaminopyridine) to accelerate coupling reactions . Purity can be monitored via HPLC or TLC, with recrystallization in ethanol as a standard purification step .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Refinement with SHELXL (e.g., using SHELX-2018 for high-resolution data ) to resolve bond lengths and angles.

- NMR spectroscopy : H and C NMR to confirm the aromatic proton environment and amine functionality, with DMSO-d as a solvent for solubility .

- IR spectroscopy : Identification of N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Q. What pharmacological screening methods are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer activity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Receptor binding : Radioligand displacement assays (e.g., σ receptor antagonism studies using guinea pig brain homogenates ).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound influence its physicochemical properties?

- Methodological Answer : Graph-set analysis (as per Etter’s rules ) can map donor-acceptor interactions. For pyrazole derivatives, N-H···N hydrogen bonds often form chains or rings, affecting solubility and melting points. Single-crystal studies (e.g., using ORTEP-3 ) reveal packing motifs, which correlate with thermal stability and dissolution rates.

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) can be addressed by:

- DFT calculations : Comparing activation energies of proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) using Gaussian or ORCA software.

- Isotopic labeling : N-labeled hydrazine precursors to track reaction intermediates via H-N HMBC NMR .

Q. How does substituent variation at the pyrazole 4-position affect structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : Systematic SAR studies involve:

- Analog synthesis : Introducing electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at the 4-position .

- Biological testing : Comparing IC values across analogs to identify critical substituents for receptor binding (e.g., σR antagonism ).

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tubulin binding for anticancer activity ).

Q. What experimental approaches validate the role of this compound as a synthon in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination studies : Reacting the amine with Cu(II) or Fe(II) salts in methanol/water mixtures to form complexes. Characterization via UV-Vis (d-d transitions) and EPR for paramagnetic species .

- X-ray diffraction : Confirming octahedral geometry in copper-phosphonate MOFs .

Q. How can isotopic labeling (C/H) of this compound enhance metabolic stability studies?

- Methodological Answer :

- Radiosynthesis : C labeling via incorporation of CO in carboxylation steps or H labeling via catalytic tritiation of unsaturated precursors .

- Metabolic profiling : LC-MS/MS to track labeled metabolites in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.